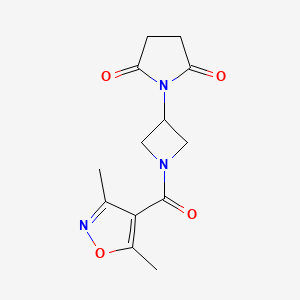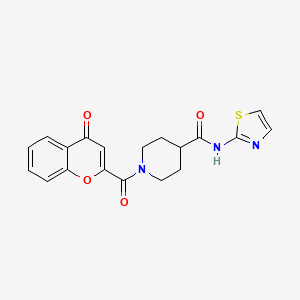
N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide, also known as CPPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPPC is a pyrazole carboxamide derivative that has been synthesized using different methods.
Mecanismo De Acción
N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide exerts its effects through different mechanisms. It has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, this compound can induce apoptosis and inhibit the growth of cancer cells. This compound has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. By inhibiting this enzyme, this compound can reduce inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit different biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and upregulating pro-apoptotic proteins. This compound has also been found to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor. Additionally, this compound has been found to reduce the production of pro-inflammatory cytokines by inhibiting the activity of cyclooxygenase-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is readily available and can be synthesized using different methods. This compound has also been found to exhibit potent anti-cancer and anti-inflammatory activities. However, this compound has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability. Additionally, this compound has not been extensively studied for its toxicity and pharmacokinetics.
Direcciones Futuras
N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide has potential applications in various fields, including cancer treatment and anti-inflammatory therapy. Future research should focus on optimizing the synthesis method of this compound to improve its yield and solubility. Additionally, more studies are needed to investigate the toxicity and pharmacokinetics of this compound. Furthermore, future research should explore the potential of this compound as a lead compound for the development of novel anti-cancer and anti-inflammatory drugs.
Métodos De Síntesis
N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide can be synthesized using different methods, including the reaction of 1-cyanocyclobutane carboxylic acid with 3-nitrobenzoyl chloride and pyrazole in the presence of a base. Another method involves the reaction of 1-cyanocyclobutane carboxylic acid with 3-nitrophenylhydrazine and pyrazole in the presence of a base. The yield of this compound using these methods ranges from 40 to 70%.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide has been studied for its potential applications in various fields, including cancer treatment, anti-inflammatory, and anti-viral activities. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been found to exhibit anti-viral activity against the hepatitis C virus.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c16-10-15(6-2-7-15)17-14(21)13-5-8-19(18-13)11-3-1-4-12(9-11)20(22)23/h1,3-5,8-9H,2,6-7H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYYHQVHQAFIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=NN(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-3-[(4-chlorobenzoyl)amino]-5-methyl-1H-indole-2-carboxamide](/img/structure/B2648590.png)

![N-[2-(2-methylindol-1-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2648594.png)

![(1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2648600.png)
![4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2648601.png)
![propyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2648603.png)
![N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2648605.png)
![4-(4-ethoxybenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2648606.png)




![3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2648613.png)